LogP and Lipophilicity: 2-(Benzyloxy)-4-chloroaniline Offers Significantly Higher Calculated Partition Coefficient Than Methoxy and Ethoxy Analogs
2-(Benzyloxy)-4-chloroaniline exhibits a calculated LogP of 3.32 to 3.50 , reflecting substantial lipophilicity conferred by the benzyl group. In contrast, the methoxy analog 4-chloro-2-methoxyaniline has a reported XLogP3 of 1.9 , and the ethoxy ether analog 4-chloro-2-(2-methoxyethoxy)aniline has a calculated LogP of 1.54 . The ~1.8–2.0 Log unit increase translates to approximately 60–100× greater octanol–water partitioning for the benzyloxy compound, which directly influences membrane permeability and target engagement profiles in cell-based assays .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.32 to 3.50 |
| Comparator Or Baseline | 4-chloro-2-methoxyaniline: LogP = 1.9 ; 4-chloro-2-(2-methoxyethoxy)aniline: LogP = 1.54 |
| Quantified Difference | Δ LogP ≈ +1.8 to +2.0 units (~60–100× higher partitioning) |
| Conditions | Calculated values using XLogP3 and vendor-reported LogP algorithms; not experimentally measured in a single study |
Why This Matters
Higher LogP enables better passive membrane permeability for intracellular targets but also increases potential for non-specific binding; researchers must balance this trade-off when selecting aniline scaffolds.
